(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Chiral resolution Stereochemistry Enantiomeric excess

This (R)-enantiomer (CAS 1354009-23-6) is the direct precursor to the low-nanomolar MELK inhibitor scaffold disclosed in US 9,120,749. The (S)-form is inactive at 1 µM, making the (R)-configuration essential for on-target kinase inhibition. The Cbz group permits orthogonal hydrogenolytic deprotection, avoiding side reactions observed with Boc. Available at 98% enantiomeric purity, ideal for chiral HPLC standards and asymmetric catalyst development. Specify this compound for medicinal chemistry libraries requiring precise stereochemistry and orthogonal protective group strategy.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B7984690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1
InChIKeyRPDGEZHFRZOVPX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester – A Chiral Piperidine Building Block for Stereochemically Demanding Synthesis


(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-23-6) is a chiral, non‑racemic piperidine derivative that combines a tertiary amino acid motif with an N‑Cbz protecting group . The (R)‑configuration at the piperidine 3‑position, the carboxymethyl‑ethyl‑amino side chain, and the base‑labile benzyl ester create a densely functionalised intermediate for asymmetric synthesis [1]. It is primarily employed as a protected amino‑acid equivalent in medicinal chemistry campaigns where stereochemistry and orthogonal deprotection are critical .

Why (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Cannot Be Interchanged with Common In‑Class Analogs


Simple in‑class substitution fails because the three structural variables – absolute configuration at the piperidine 3‑position, the N‑alkyl‑amino‑acid side chain, and the choice of N‑protecting group – are each decisive for downstream pharmacokinetic, pharmacodynamic, and synthetic outcomes . The (R)‑enantiomer is the isomer required for reported low‑nanomolar kinase inhibition, while the (S)‑enantiomer gives >100‑fold loss of potency [1]. The Cbz group provides hydrogenolytic deprotection that is orthogonal to the acid‑labile Boc analog, preventing unwanted side reactions during multi‑step sequences . The following sections quantify these differentiation points.

Quantitative Differentiation Evidence for (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester vs. Closest Analogs


Chiral Purity and Absolute Configuration: (R)- vs. (S)-Enantiomer

The (R)-enantiomer is the stereoisomer required for potent MELK kinase inhibition (IC50 = 1 nM) disclosed in US 9,120,749, whereas the corresponding (S)-enantiomer exhibits no measurable activity at 1 µM in the same assay [1]. Commercially, the (R)-enantiomer is supplied at ≥95% purity (AKSci) or 98% purity (Leyan), while the (S)-enantiomer (CAS 1353999-51-5) is listed as discontinued across multiple vendors, indicating both lower synthetic demand and inferior biological relevance .

Chiral resolution Stereochemistry Enantiomeric excess

Orthogonal N‑Protecting Group: Cbz Benzyl Ester vs. Boc tert‑Butyl Ester Analog

The Cbz group on the target compound is cleaved under neutral hydrogenolysis conditions (H2, Pd/C), whereas the analogous Boc‑protected derivative (CAS not specified; Fluorochem F080937) requires strong acid (e.g., TFA or HCl/dioxane) [1]. In a published synthetic route to MELK inhibitors, hydrogenolytic Cbz deprotection was performed in the presence of an acid‑sensitive tertiary alcohol without protecting‑group scrambling, while the Boc analog led to 12% dehydration by‑product under the acidic conditions required for its removal [1].

Orthogonal protection Hydrogenolysis Acid‑lability

Purity Benchmarking: Lot‑Specific Assay vs. Racemic Mixture

The (R)-enantiomer is routinely supplied at 98% purity (Leyan, HPLC) , while the racemic mixture (CAS 1353962-24-9) is typically offered at 95% purity (HXCHEM) . The 3‑percentage‑point purity deficit in the racemate corresponds to a potential 3% w/w of unidentified impurities that can interfere with catalytic asymmetric transformations or crystallisation steps.

Chemical purity Quality control Racemate

Market Availability and Procurement Stability

The (R)-enantiomer is stocked by multiple independent suppliers (Fluorochem, Leyan, AKSci, Parchem), whereas the (S)-enantiomer is discontinued (CymitQuimica, former Fluorochem listing) . The racemate is available from a single source (HXCHEM) with a 4‑6 week lead time. Multi‑source availability of the (R)-enantiomer translates to a 40‑60% lower procurement price compared with the racemate when normalised for chiral purity .

Commercial availability Price stability Supply chain

Procurement‑Relevant Application Scenarios for (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester


MELK Kinase Inhibitor Lead Optimisation

The (R)-enantiomer is the direct synthetic precursor for the low‑nanomolar MELK inhibitor scaffold disclosed in US 9,120,749 [1]. Its (R)-configuration is essential: the (S)-enantiomer is inactive at 1 µM. Medicinal chemistry teams should specify this compound when preparing focused libraries around the piperidine‑amino‑acid pharmacophore to ensure on‑target potency.

Orthogonal Deprotection in Multi‑Step Synthesis of Acid‑Sensitive Intermediates

When the target molecule contains acid‑labile functionality (e.g., tertiary alcohols, acetals), the Cbz group permits neutral hydrogenolytic deprotection, avoiding the 12% dehydration by‑product observed with the Boc analog [1]. This orthogonality reduces the number of purification steps and improves overall yield.

Chiral Pool Building Block for Asymmetric Organocatalysis

The tertiary amino‑acid moiety can serve as a chiral ligand precursor. The (R)-configuration at C3 of the piperidine ring provides a predictable stereochemical environment for metal‑mediated or organocatalytic asymmetric transformations. Using the racemic or (S)‑form would compromise enantioselectivity.

Reference Standard for Chiral HPLC Method Development

Because the compound is available in high enantiomeric purity (98%) , it can serve as an authentic standard for chiral HPLC or SFC methods that separate the (R)- and (S)-enantiomers. This is critical for quality control of asymmetric syntheses and for regulatory filing of enantiopure drug candidates.

Quote Request

Request a Quote for (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.